2-[3,4-Dihydro-1(2H)-quinolinylmethyl]-4-fluoroaniline
Overview
Description
2-[3,4-Dihydro-1(2H)-quinolinylmethyl]-4-fluoroaniline (DQF) is a synthetic organic compound that has a wide range of applications in the field of scientific research. DQF is a highly versatile compound due to its unique properties and its ability to interact with a variety of biological systems. DQF has been used in a variety of studies, ranging from drug discovery to biochemical and physiological research.
Scientific Research Applications
Synthesis and Biological Activities of Quinoline Derivatives :
- Abdel‐Wadood et al. (2014) explored the synthesis of thieno[3,2‐c]quinoline and pyrrolo[3,2‐c]quinoline systems starting from 2‐Bromo‐4‐fluoroaniline. They found that most synthesized compounds exhibit significant antibacterial activity against both gram‐positive and gram‐negative bacteria. One compound showed remarkable antifungal activity (Abdel‐Wadood et al., 2014).
Synthesis and Antimicrobial Screening of Quinoline Derivatives :
- Bonacorso et al. (2018) described the synthesis of quinolines from the O,N-exchange reaction of certain enaminoketones with 3-chloro-4-fluoroaniline. The synthesized heterocycles were tested for antimicrobial activity but did not produce significant results (Bonacorso et al., 2018).
Synthesis and Anticancer Activity of Quinoline Derivatives :
- Reddy et al. (2015) synthesized a series of 1,2,4-triazolo[4,3-a]-quinoline derivatives for anticancer activity. Some of the synthesized compounds exhibited significant cytotoxicity against human neuroblastoma and human colon carcinoma cell lines (Reddy et al., 2015).
Synthesis and Antitubercular Evaluation of Quinoline Derivatives :
- Kantevari et al. (2011) synthesized hexahydro-2H-pyrano[3,2-c]quinoline analogues for antitubercular activity. Some compounds showed promising results against Mycobacterium tuberculosis (Kantevari et al., 2011).
Synthesis and Pharmacological Activity of Quinoline Derivatives :
- Hegab et al. (2007) synthesized chromeno[4,3‐b]quinolines and chromeno[3,4‐c]quinolines with significant anti‐inflammatory activity compared to indomethacin (Hegab et al., 2007).
properties
IUPAC Name |
2-(3,4-dihydro-2H-quinolin-1-ylmethyl)-4-fluoroaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2/c17-14-7-8-15(18)13(10-14)11-19-9-3-5-12-4-1-2-6-16(12)19/h1-2,4,6-8,10H,3,5,9,11,18H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLIHGYOBIUYVBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)CC3=C(C=CC(=C3)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3,4-Dihydro-1(2H)-quinolinylmethyl]-4-fluoroaniline |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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